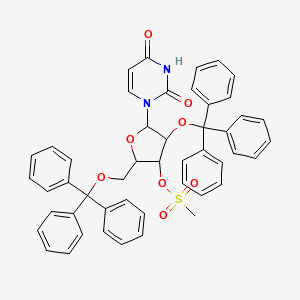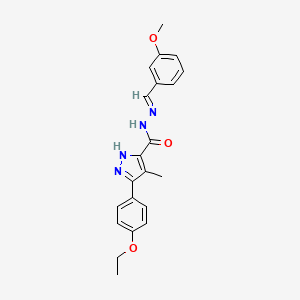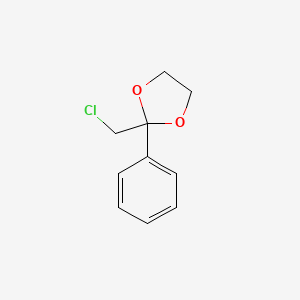![molecular formula C15H15Cl3N2O B11997363 N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide is a chemical compound with the molecular formula C16H16Cl3N3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide typically involves the reaction of 2-naphthylamine with 2,2,2-trichloroethyl chloroformate, followed by the addition of propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to handle the reagents and maintain the reaction conditions. The purity and yield of the product are critical factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-trichloro-1-(1-naphthylamino)ethyl)propanamide
- N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)dodecanamide
- 2,2-dimethyl-N-(2,2,2-trichloro-1-(2-naphthylamino)ethyl)propanamide
Uniqueness
N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15Cl3N2O |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C15H15Cl3N2O/c1-2-13(21)20-14(15(16,17)18)19-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,14,19H,2H2,1H3,(H,20,21) |
InChI Key |
KOZHRSWSBHYCNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


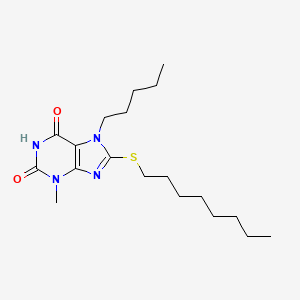

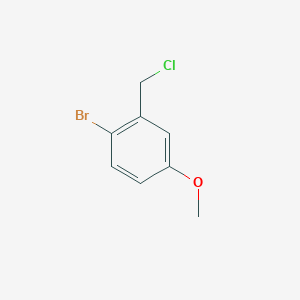
![5-(4-chlorophenyl)-4-{[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997308.png)

![8-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11997317.png)
![5-(4-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997322.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11997326.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)
